N-[2-(2-chlorophenoxy)ethyl]-2,2-diphenylacetamide
Description
N-[2-(2-Chlorophenoxy)ethyl]-2,2-diphenylacetamide is a synthetic acetamide derivative characterized by a diphenylacetamide backbone substituted with a 2-(2-chlorophenoxy)ethyl group at the nitrogen atom. This compound shares structural motifs with several pharmacologically active molecules, including anti-inflammatory and anticonvulsant agents. The diphenylacetamide core is known for its role in drug design, as seen in pharmaceuticals like loperamide and darifenacin . The 2-chlorophenoxyethyl substituent introduces steric and electronic effects that modulate biological activity and pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-(2-chlorophenoxy)ethyl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO2/c23-19-13-7-8-14-20(19)26-16-15-24-22(25)21(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,21H,15-16H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYWTSYVCAHCDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCOC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365683 | |
| Record name | N-[2-(2-chlorophenoxy)ethyl]-2,2-diphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5928-80-3 | |
| Record name | N-[2-(2-chlorophenoxy)ethyl]-2,2-diphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenoxy)ethyl]-2,2-diphenylacetamide typically involves the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or tetrahydrofuran
Catalyst/Base: Triethylamine or pyridine
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenoxy)ethyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Hydrogen gas with palladium on carbon
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of ethers or other substituted phenoxy derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenoxy)ethyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Anti-Inflammatory Analogs
L2 (N-[1-(Diethylamino)-3-morpholin-4-ylpropan-2-yl]-2,2-diphenylacetamide)
- Structure: Retains the 2,2-diphenylacetamide core but replaces the 2-chlorophenoxyethyl group with a complex amine-morpholine substituent.
- Activity : Exhibits potent COX-2 inhibition, with ligand efficiency and inhibition constants (Ki) comparable to diclofenac and ibuprofen .
- Key Data :
| Property | L2 | Target Compound |
|---|---|---|
| Inhibition Constant | 0.45 µM (COX-2) | Not reported in evidence |
| Ligand Efficiency | 0.32 | – |
| Metabolic Stability | Identified in plant studies | – |
Losartan (L1)
- However, its mechanism differs from the COX-2 inhibition seen in L2 and the target compound .
Anticonvulsant Analogs
Quinazolinone Derivatives (e.g., 7b, 7c)
- Structure: Feature a quinazolinone core with 2-(2-chlorophenoxy) or 2-(2,4-dichlorophenoxy) substituents.
- Activity: Compound 4a (2-(2-chlorophenoxy) analog) is inactive, while 7b (3-chloromethylcarbonylamino-substituted) shows significant anticonvulsant activity . 7f (2,4-dichlorophenoxy derivative) is the most active, highlighting the importance of chlorine position and additional substituents .
- Key Trend: Activity order: 2,4-dichloro > 2-chloro > phenoxy .
N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide
Structural and Pharmacokinetic Analogs
2-(2,4-Dichlorophenoxy)-N,N-dimethylacetamide
2-Chloro-N-(2,6-dimethylphenyl)-2-phenylacetamide
- Structure: Substitutes the phenoxyethyl group with a 2,6-dimethylphenyl moiety.
N-(2-(Dimethylamino)ethyl)-2-ethoxy-2,2-diphenylacetamide
- Structure: Ethoxy and dimethylaminoethyl groups replace the chlorophenoxyethyl chain.
- Implications: The ethoxy group increases hydrophobicity, while the dimethylamino group may improve solubility via protonation .
Chloroacetamide Derivatives with Varied Substituents
- 2-Chloro-N-phenethylacetamide : Lacks the diphenyl core but shares the chloroacetamide motif. Used as an intermediate in synthesizing neuroactive compounds .
- 2-Chloro-N-[2-(trifluoromethoxy)phenyl]acetamide : Introduces a trifluoromethoxy group, enhancing electronegativity and metabolic resistance .
Critical Analysis of Structural-Activity Relationships (SAR)
- Backbone Flexibility: The phenoxyethyl chain in the target compound may offer better conformational adaptability than rigid quinazolinones .
- Hydrogen Bonding : Crystal structures (e.g., N–H⋯O interactions in diphenylacetamides) suggest stable packing arrangements that could influence bioavailability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(2-chlorophenoxy)ethyl]-2,2-diphenylacetamide?
- Methodological Answer : The synthesis typically involves a multi-step condensation reaction. For example, chloroacetic acid derivatives are reacted with 2-chloroaniline and substituted phenols under basic conditions (e.g., K₂CO₃ in acetonitrile). Reaction monitoring via TLC and purification by solvent evaporation under reduced pressure are critical steps .
- Key Considerations : Ensure inert atmospheres (e.g., nitrogen) to prevent side reactions and optimize reaction times (e.g., 24 hours) for high yields .
Q. How is structural characterization of this compound performed?
- Methodological Answer : Use a combination of NMR spectroscopy (¹H/¹³C) to confirm substituent positions and FTIR to validate functional groups (e.g., C=O at ~1650 cm⁻¹). Single-crystal XRD provides definitive stereochemical data .
- Data Validation : Cross-reference spectral data with computational predictions (e.g., Gaussian-based DFT calculations) to resolve ambiguities .
Q. What purification techniques are recommended for this compound?
- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane eluent) is standard. Recrystallization from ethanol or dichloromethane improves purity, as evidenced by sharp melting points and consistent HPLC retention times .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?
- Methodological Answer :
Assay Optimization : Use standardized enzyme inhibition protocols (e.g., fluorescence-based kinase assays) with positive controls.
Structural Analysis : Compare crystallographic data (e.g., protein-ligand co-crystals) to confirm binding modes .
Computational Validation : Perform molecular docking (AutoDock Vina) to identify steric/electronic mismatches in active sites .
- Case Study : Discrepancies in IC₅₀ values may arise from solvent polarity effects (e.g., DMSO vs. aqueous buffers) .
Q. What strategies are effective for studying this compound’s pharmacokinetics?
- Methodological Answer :
- In Vitro : Microsomal stability assays (human liver microsomes) to assess metabolic degradation.
- In Silico : Use ADMET predictors (e.g., SwissADME) to estimate logP, bioavailability, and blood-brain barrier penetration .
- In Vivo : Radiolabeled tracer studies (³H/¹⁴C) in rodent models to quantify tissue distribution .
Q. How can computational chemistry guide the design of derivatives with enhanced activity?
- Methodological Answer :
QSAR Modeling : Train models on existing bioactivity data to predict substituent effects.
Reaction Pathway Screening : Use quantum chemical calculations (e.g., DFT) to explore feasible synthetic routes for novel analogs .
Binding Free Energy Calculations : MM-GBSA simulations to rank derivatives by predicted binding affinities .
Data Contradictions and Validation
- Molecular Weight Discrepancies : reports a molecular weight of 289.75 g/mol, while similar compounds (e.g., ) show variability. Validate via high-resolution mass spectrometry (HRMS) .
- Biological Activity : Inconsistent enzyme inhibition data ( vs. 8) may stem from assay conditions (e.g., pH, temperature). Replicate studies under harmonized protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
